
4-Phenylbutyldimethylchlorosilane
Overview
Description
4-Phenylbutyldimethylchlorosilane is an organosilicon compound with the chemical formula C12H19ClSi. It is a member of the organochlorosilane family, characterized by the presence of a silicon atom bonded to organic groups and a chlorine atom. This compound is used as a chemical intermediate in various industrial and research applications due to its reactivity and ability to form stable bonds with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Phenylbutyldimethylchlorosilane typically involves the reaction of phenyl butyl chloride with magnesium to form the corresponding Grignard reagent. This Grignard reagent is then reacted with a silicon hydrogen compound to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: The reaction with water or protic solvents occurs under mild conditions, often at room temperature.
Major Products Formed
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during substitution reactions with various nucleophiles.
Scientific Research Applications
4-Phenylbutyldimethylchlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 4-Phenylbutyldimethylchlorosilane involves its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Phenylbutyldimethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Dimethylchlorosilane: Smaller and less complex, with different reactivity and applications.
Phenyltrimethylsilane: Contains three methyl groups instead of two, affecting its chemical properties and reactivity
Uniqueness
4-Phenylbutyldimethylchlorosilane is unique due to its specific structure, which combines a phenyl group, a butyl chain, and a chlorosilane moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
chloro-dimethyl-(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTCQNMBBTZICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535657 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32328-67-9 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenylbutyldimetylklorsilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



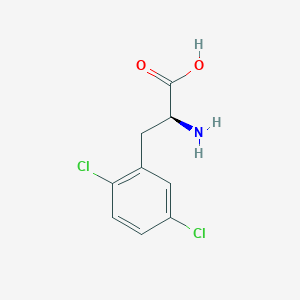


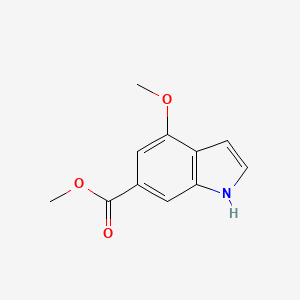
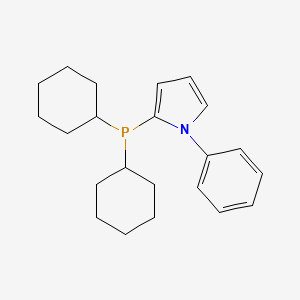


![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
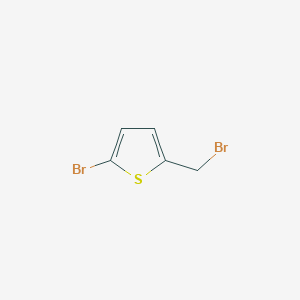
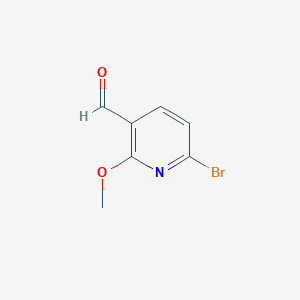
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
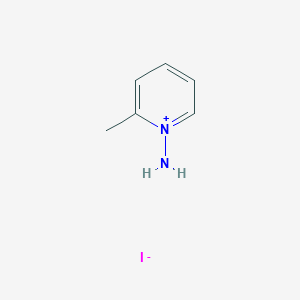
![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)
